molecular formula C7H8F2N2 B13530098 6-(1,1-Difluoroethyl)pyridin-2-amine

6-(1,1-Difluoroethyl)pyridin-2-amine

Cat. No.: B13530098
M. Wt: 158.15 g/mol
InChI Key: VHCFZWNHWCJZOB-UHFFFAOYSA-N
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Description

6-(1,1-Difluoroethyl)pyridin-2-amine is a chemical compound with the molecular formula C7H8F2N2. It is a derivative of pyridine, where the amine group is substituted at the 2-position and the 6-position is substituted with a 1,1-difluoroethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,1-Difluoroethyl)pyridin-2-amine typically involves the introduction of the 1,1-difluoroethyl group to the pyridine ring. One common method is the reaction of 2-aminopyridine with a difluoroethylating agent under controlled conditions. The reaction may require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as crystallization or chromatography may be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-(1,1-Difluoroethyl)pyridin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

6-(1,1-Difluoroethyl)pyridin-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(1,1-Difluoroethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1,1-Difluoroethyl)pyridin-2-amine is unique due to the specific positioning of the difluoroethyl group and the amine group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Biological Activity

6-(1,1-Difluoroethyl)pyridin-2-amine is a pyridine derivative characterized by its unique substitution pattern, which imparts distinct chemical and biological properties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in modulating specific biological pathways through interactions with enzymes and receptors.

Chemical Structure and Properties

The molecular formula of this compound is C7H8F2N2. The presence of the difluoroethyl group enhances its binding affinity and selectivity for molecular targets, which is crucial for drug development. The compound's structural features are summarized in the following table:

Property Details
Molecular Formula C7H8F2N2
Molecular Weight 162.15 g/mol
Functional Groups Pyridine ring, amine group
Substituents 1,1-Difluoroethyl

The mechanism of action for this compound involves its binding to specific molecular targets such as enzymes or receptors. The difluoroethyl group's presence may enhance its pharmacological profile by increasing selectivity and potency against particular biological pathways. Research indicates that this compound may play a role in inhibiting certain enzymes linked to disease processes.

Enzyme Inhibition Studies

Recent studies have demonstrated that this compound exhibits significant biological activity, particularly in the inhibition of various enzymes. For instance:

  • Nuclear Nitric Oxide Synthase (nNOS) : This compound has shown promising inhibition rates with a Ki value around 46 nM against human nNOS, indicating potential use in neurodegenerative disease treatments .
  • PI3K/mTOR Pathways : It serves as an important intermediate in the synthesis of selective mTOR inhibitors, which are being explored for their anticancer properties .

Case Studies

Several case studies highlight the therapeutic applications of this compound:

  • Cancer Treatment : In preclinical trials, derivatives of this compound have been evaluated for their efficacy against various cancer cell lines. The results indicate that compounds with similar structural features exhibit enhanced cytotoxicity and selectivity towards tumor cells.
  • Neurodegenerative Diseases : Research focusing on nNOS inhibitors has identified this compound as a lead candidate due to its favorable pharmacokinetic properties and ability to penetrate the blood-brain barrier .

Summary of Research Findings

The following table summarizes key findings from recent research on the biological activity of this compound:

Study Focus Findings Reference
Enzyme InhibitionKi = 46 nM for nNOS
Cancer Cell Line EfficacyEnhanced cytotoxicity observed
mTOR InhibitionKey intermediate in selective mTOR inhibitors

Properties

IUPAC Name

6-(1,1-difluoroethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2/c1-7(8,9)5-3-2-4-6(10)11-5/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCFZWNHWCJZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CC=C1)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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